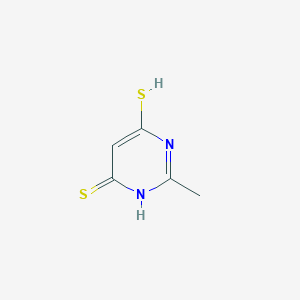
2-Methyl-6-sulfanylpyrimidine-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Mercapto-2-methylpyrimidine-4(1H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-2-methylpyrimidine-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylpyrimidine-4-thiol with sulfur-containing reagents under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Mercapto-2-methylpyrimidine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to disulfides or sulfoxides.
Reduction: Formation of thiols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 6-Mercapto-2-methylpyrimidine-4(1H)-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the compound’s structure may play a crucial role in binding to these targets, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptopyrimidine: Another sulfur-containing pyrimidine with similar reactivity.
4-Methylpyrimidine-2-thiol: A compound with a similar structure but different substitution pattern.
Uniqueness
6-Mercapto-2-methylpyrimidine-4(1H)-thione is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
59669-44-2 |
|---|---|
Formule moléculaire |
C5H6N2S2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
2-methyl-4-sulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C5H6N2S2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) |
Clé InChI |
OUZODHIUYGMGAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=S)N1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


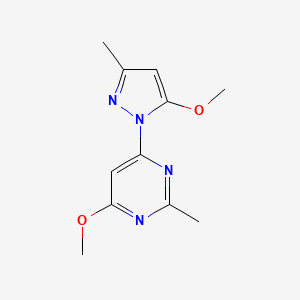
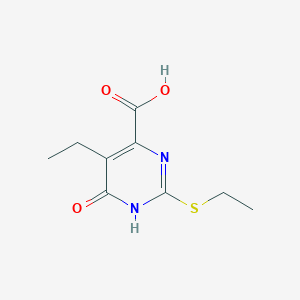
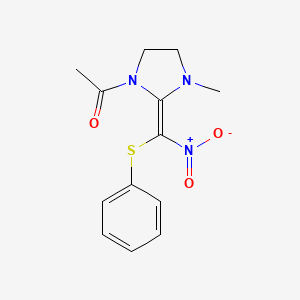
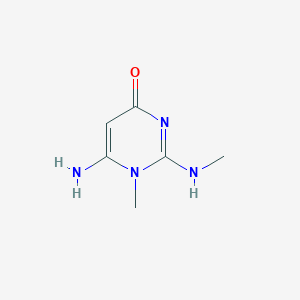
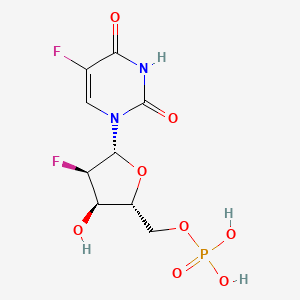

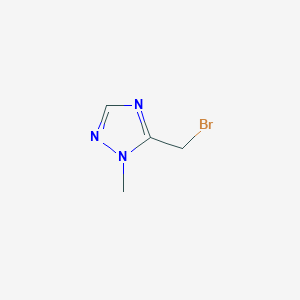
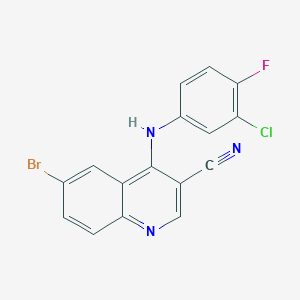


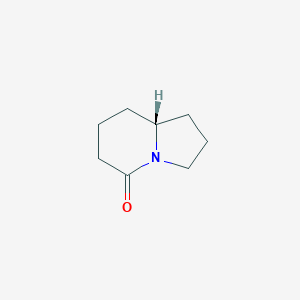
![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)


